Isomigrastatin

Description

Properties

CAS No. |

415952-70-4 |

|---|---|

Molecular Formula |

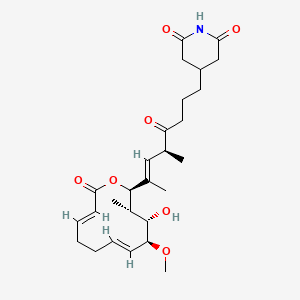

C27H39NO7 |

Molecular Weight |

489.6 g/mol |

IUPAC Name |

4-[(E,5S)-7-[(2R,3S,4S,5S,6E,10E)-4-hydroxy-5-methoxy-3-methyl-12-oxo-1-oxacyclododeca-6,10-dien-2-yl]-5-methyl-4-oxooct-6-enyl]piperidine-2,6-dione |

InChI |

InChI=1S/C27H39NO7/c1-17(21(29)11-9-10-20-15-23(30)28-24(31)16-20)14-18(2)27-19(3)26(33)22(34-4)12-7-5-6-8-13-25(32)35-27/h7-8,12-14,17,19-20,22,26-27,33H,5-6,9-11,15-16H2,1-4H3,(H,28,30,31)/b12-7+,13-8+,18-14+/t17-,19-,22-,26-,27-/m0/s1 |

InChI Key |

TYTDEHCAAKKYOG-FEJRZXFSSA-N |

SMILES |

CC1C(C(C=CCCC=CC(=O)OC1C(=CC(C)C(=O)CCCC2CC(=O)NC(=O)C2)C)OC)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](/C=C/CC/C=C/C(=O)O[C@H]1/C(=C/[C@H](C)C(=O)CCCC2CC(=O)NC(=O)C2)/C)OC)O |

Canonical SMILES |

CC1C(C(C=CCCC=CC(=O)OC1C(=CC(C)C(=O)CCCC2CC(=O)NC(=O)C2)C)OC)O |

Synonyms |

iso-migrastatin isomigrastatin |

Origin of Product |

United States |

Scientific Research Applications

Antimetastatic Properties

Isomigrastatin has been identified as a potent inhibitor of tumor cell migration, making it a candidate for developing therapies targeting metastasis. Research indicates that this compound can inhibit the migration of various human tumor cell lines in vitro, which is crucial since metastasis is a leading cause of cancer mortality .

Mechanism of Action

- This compound acts by interfering with cellular pathways involved in migration and invasion. It has been shown to inhibit the dynamics of E-cadherin, a protein critical for cell adhesion, thereby reducing invasive potential in cancer cells .

- The compound also functions as an antagonist of muscarinic acetylcholine receptors, which may contribute to its effects on multidrug resistance in tumors .

Synthesis and Structural Modifications

The synthesis of this compound analogues has been a focus of research to enhance its biological activity. Various structural modifications have been explored to improve potency and selectivity against tumor cells:

| Compound | IC50 (nM) | Description |

|---|---|---|

| This compound | 410 | Original compound showing significant anti-migratory effects |

| MGSTA-5 | 974 | A truncated analogue with improved activity |

| MGSTA-14 | 301 | A core analogue demonstrating strong inhibition in MDA-MB361 cells |

These analogues have shown varying degrees of efficacy against different cancer cell lines, indicating that subtle changes in structure can significantly influence biological activity .

Biosynthetic Pathways

Understanding the biosynthetic pathways of this compound is essential for optimizing production methods. The gene cluster responsible for its biosynthesis consists of 11 genes within Streptomyces platensis. Recent studies have focused on manipulating these pathways to enhance yield through heterologous expression systems .

Key Findings:

- Optimization of fermentation conditions has led to increased yields of this compound, reaching up to 213.8 mg/L under specific conditions .

- The study of post-polyketide synthase modifications reveals that tailoring enzymes play a significant role in generating structural diversity among analogues .

Case Studies and Clinical Implications

Several studies have evaluated the therapeutic potential of this compound and its analogues:

- A study demonstrated that analogues like MGSTA-6 exhibited enhanced inhibition of cell migration in highly metastatic breast cancer cells compared to less invasive cell lines, suggesting that these compounds could be tailored for specific cancer types .

- Another investigation into the thermolysis of this compound showed that it could be transformed into migrastatin, which also possesses antimetastatic properties. This transformation allows for the generation of a library of migrastatin analogues with potentially improved therapeutic profiles .

Preparation Methods

Genetic Architecture of the iso-Migrastatin Cluster

The iso-migrastatin (iso-MGS) biosynthetic gene cluster in S. platensis NRRL 18993 comprises 11 genes, including an acyltransferase (AT)-less type I polyketide synthase (PKS) and three tailoring enzymes (MgsIJK). The PKS system consists of six modules organized into three multifunctional proteins (MgsA–C), with each module responsible for specific elongation and reductive modifications (Table 1).

Table 1: Key Enzymatic Domains in the iso-MGS AT-Less Type I PKS

| Module | Domains | Function |

|---|---|---|

| 1 | KS, AT, KR, ACP | Chain initiation and ketoreduction |

| 4 | KS, DH, ER, KR, ACP | Dehydration, enoyl reduction |

| 6 | KS, DH, KR, ACP | Stereochemical control |

The absence of AT domains necessitates trans-AT activity from a discrete protein (MgsD), which selectively loads malonyl-CoA extender units. This unique arrangement challenges conventional PKS paradigms, as reductive modifications are governed by domain skipping and intermodule collaboration.

Post-PKS Tailoring by MgsIJK

Following macrocycle formation by the thioesterase (TE) domain, three tailoring enzymes sequentially modify the nascent polyketide:

-

MgsJ (P450 hydroxylase) : Introduces a hydroxyl group at C-8 with >95% regioselectivity.

-

MgsI (O-methyltransferase) : Catalyzes SAM-dependent methylation of the C-8 hydroxyl.

-

MgsK (enoyl reductase) : Reduces the C-16/C-17 double bond to a single bond, finalizing the core structure.

Gene knockout studies (ΔmgsIJK) revealed the accumulation of intermediates 10 (2.1% yield) and 13 (94.7% yield), demonstrating the PKS’s intrinsic capacity to produce macrocycles with varying oxidation states prior to tailoring. Time-course analyses showed constant 10 :13 ratios (~5:95) over 120 hours, confirming that dehydration at C-17 occurs during chain elongation rather than through dedicated tailoring.

Total Synthesis Approaches

Krauss et al.’s Asymmetric Synthesis (2007)

Krauss’s landmark synthesis of (+)-isomigrastatin established critical precedents for macrolide construction. The route features:

-

Key Step 1 : Evans’ oxazolidinone-mediated aldol reaction to install the C-9 and C-10 stereocenters (92% ee).

-

Key Step 2 : Shiina macrolactonization under high dilution (0.001 M) to form the 12-membered ring (65% yield).

-

Challenge : The 2 E-configured double bond’s thermal lability necessitated low-temperature (-40°C) phosphine-catalyzed isomerization to prevent Z/E scrambling.

Table 2: Krauss Synthesis Yield Summary

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Aldol Addition | 88% | 98% |

| Macrocyclization | 65% | 95% |

| Final Deprotection | 91% | 99% |

Danishefsky’s Retrosynthetic Strategy

Danishefsky’s approach to migrastatin/isomigrastatin analogs employs a convergent assembly of four fragments:

-

Glutarimide Sidechain : Synthesized via Oppolzer’s sultam-mediated alkylation (78% yield).

-

Macrocyclic Core : Constructed using ring-closing metathesis (Grubbs II catalyst, 49% yield).

-

C8–C10 Stereotriad : Established through Lewis acid-catalyzed diene-aldehyde condensation (LACDAC, 85% de).

Notably, Mitsunobu esterification (DIAD, Ph<sub>3</sub>P) between diol 19 and carboxylic acid 6b afforded intermediate 22 (57% yield), though competing methoxy migration to 21 (14% yield) required careful chromatographic separation.

Unified Protocol via β-Hydroxy-γ-Butyrolactone

White’s Pd<sup>II</sup>-catalyzed allylic C–H oxidation enables a shared pathway to migrastatin/isomigrastatin cores:

-

Intermediate A : Synthesized via Pd(OAc)<sub>2</sub>/bis-sulfoxide catalysis (73% yield, 94% ee).

-

Divergent Functionalization :

Critical Analysis of Methodologies

Biosynthesis vs. Synthesis Tradeoffs

Macrocyclization Challenges

Comparative studies reveal solvent-dependent RCM efficiencies:

Table 3: Solvent Effects on RCM Yield

| Solvent | Conversion | Macrocycle Yield |

|---|---|---|

| CH<sub>2</sub>Cl<sub>2</sub> | 98% | 49% |

| Toluene | 85% | 33% |

| DMF | 62% | 12% |

Microwave-assisted RCM (100°C, 30 min) improves yields to 51% by mitigating olefin isomerization .

Q & A

Q. How can researchers validate computational predictions of this compound’s binding affinity?

- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to assess docking predictions. Validate with SPR (Surface Plasmon Resonance) to measure binding kinetics (ka, kd). Compare computational vs. experimental ΔG values in a scatter plot (e.g., Figure 3: Predicted vs. Observed Affinities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.